REACTION_CXSMILES
|
C([O:3][C:4](=[O:23])[CH:5]([C:11]1[C:12]([F:22])=[C:13]2[C:18](=[CH:19][C:20]=1[F:21])[N:17]=[CH:16][CH:15]=[CH:14]2)C(OCC)=O)C.[OH-].[Na+].Cl>C(O)C>[F:22][C:12]1[C:11]([CH2:5][C:4]([OH:23])=[O:3])=[C:20]([F:21])[CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][CH:16]=[N:17]2 |f:1.2|
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Name
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2-(5,7-difluoro-quinolin-6-yl)-malonic acid diethyl ester
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Quantity
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2.48 g
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Type
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reactant
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Smiles
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C(C)OC(C(C(=O)OCC)C=1C(=C2C=CC=NC2=CC1F)F)=O
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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Cl
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Type
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CUSTOM
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Details
|
stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was refluxed for 3 h
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Duration
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3 h
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Type
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CUSTOM
|
Details
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After such time the ethanol was removed under reduced pressure
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Type
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CUSTOM
|
Details
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to form a yellow suspension and tetrahydrofuran (50 mL)
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
|
Details
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to give a clear yellow solution which
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Type
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CUSTOM
|
Details
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was placed in an ice bath
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Type
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TEMPERATURE
|
Details
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The light orange solution was refluxed for another hour, at which time two layers
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Type
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CUSTOM
|
Details
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formed
|
Type
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CUSTOM
|
Details
|
The top tetrahydrofuran layer was collected
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Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with dichloromethane
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
The solution was then filtered
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=CC=NC2=CC(=C1CC(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 70.1% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |